2-Bromo-6-(trifluoromethyl)aniline
CAS No.: 58458-13-2
Cat. No.: VC1963305
Molecular Formula: C7H5BrF3N
Molecular Weight: 240.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58458-13-2 |
---|---|
Molecular Formula | C7H5BrF3N |
Molecular Weight | 240.02 g/mol |
IUPAC Name | 2-bromo-6-(trifluoromethyl)aniline |
Standard InChI | InChI=1S/C7H5BrF3N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2 |
Standard InChI Key | BQSYRDIUPNIUGC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Br)N)C(F)(F)F |
Canonical SMILES | C1=CC(=C(C(=C1)Br)N)C(F)(F)F |
Introduction
Chemical Identity and Structure
2-Bromo-6-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of bromine at the 2-position and a trifluoromethyl group at the 6-position of the aniline structure. The compound is identified by the CAS registry number 58458-13-2 and has the molecular formula C7H5BrF3N . The molecular weight of this compound is precisely 240.02 g/mol, making it a relatively small molecule with significant functional diversity . Several synonyms are associated with this compound, including 2-Amino-3-bromobenzotrifluoride, Benzenamine, 2-bromo-6-(trifluoromethyl)-, and 2-Brom-6-(trifluormethyl)anilin, which are commonly used in scientific literature and chemical databases . The European Community (EC) number for this compound is 261-262-1, which further establishes its formal recognition in chemical regulatory frameworks .
Structural Features
The structural composition of 2-Bromo-6-(trifluoromethyl)aniline involves a benzene ring with an amino group (-NH2), a bromine atom, and a trifluoromethyl (-CF3) group. The electronic configuration of this molecule is significantly influenced by the electron-withdrawing properties of both the bromine atom and the trifluoromethyl group, creating a unique electronic distribution across the aromatic system. This electronic arrangement contributes to the compound's reactivity and makes it particularly useful in various chemical reactions and transformations. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability .
Molecular Descriptors
The compound's structure can be formally represented using various chemical notation systems. The Standard InChI for 2-Bromo-6-(trifluoromethyl)aniline is InChI=1S/C7H5BrF3N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2, providing a unique identifier for this chemical entity . The corresponding InChIKey is BQSYRDIUPNIUGC-UHFFFAOYSA-N, which serves as a condensed digital representation of the compound's structure. The SMILES notation for this compound is C1=CC(=C(C(=C1)Br)N)C(F)(F)F, which provides another standardized method for structural representation . These molecular descriptors facilitate accurate identification and information retrieval in chemical databases and literature.
Physical Properties
The physical characteristics of 2-Bromo-6-(trifluoromethyl)aniline are essential for understanding its behavior in various environments and applications. This compound exists as a clear, colorless liquid at ambient temperature, making it convenient for handling in laboratory settings . The predicted boiling point of 2-Bromo-6-(trifluoromethyl)aniline is 215.6±35.0 °C at standard pressure, indicating its relatively high thermal stability . This property is particularly important when considering its use in reactions that require elevated temperatures or distillation procedures for purification.
Thermodynamic and Physical Parameters
Applications and Uses
2-Bromo-6-(trifluoromethyl)aniline serves as a versatile building block in synthetic organic chemistry, with applications spanning multiple fields including pharmaceuticals, agrochemicals, and materials science. The unique combination of functional groups in this compound makes it particularly valuable for constructing more complex molecules with specific properties and activities.
Pharmaceutical Intermediates
In pharmaceutical research and development, 2-Bromo-6-(trifluoromethyl)aniline is employed as an intermediate in the synthesis of various bioactive compounds . The presence of the trifluoromethyl group is especially valuable in medicinal chemistry, as it often enhances metabolic stability, lipophilicity, and binding selectivity of drug candidates . The bromine atom provides a reactive site for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular scaffolds. These properties make the compound particularly useful in developing compounds with enhanced pharmacokinetic profiles and targeted biological activities.
Cross-Coupling Reactions
The bromine substituent in 2-Bromo-6-(trifluoromethyl)aniline makes it an excellent substrate for various cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig couplings . For example, the Buchwald-Hartwig coupling has been documented with this compound and related structures to create complex bis(2-nitrophenyl)amine derivatives, which can be further transformed into phenazine systems with potential biological activities . These coupling reactions provide a powerful means to construct carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of diverse molecular architectures from this relatively simple building block.
Research Applications
In the research setting, 2-Bromo-6-(trifluoromethyl)aniline serves as a model compound for studying various chemical reactions and mechanisms . Its well-defined structure with specific electronic properties makes it useful for investigating reaction kinetics, selectivity patterns, and structure-activity relationships. The compound's reactivity under different conditions provides valuable insights into fundamental aspects of organic chemistry, contributing to the development of new synthetic methodologies and reaction optimization strategies.
Comparative Analysis with Related Compounds
2-Bromo-6-(trifluoromethyl)aniline belongs to a family of halogenated trifluoromethylanilines that share similar structural features but exhibit distinct properties and reactivities. Comparing this compound with its structural analogues provides valuable insights into the effects of substitution patterns on physical, chemical, and potentially biological properties.
Structural Analogues
Several compounds closely related to 2-Bromo-6-(trifluoromethyl)aniline have been reported in the literature, including 2-Bromo-6-chloro-4-(trifluoromethyl)aniline (CAS: 109919-26-8), 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline, and 2-Bromo-6-iodo-4-(trifluoromethyl)aniline (CAS: 875306-20-0) . These compounds differ in the nature of the halogen substituents or their positions on the aromatic ring. The table below compares some key properties of these related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|---|
2-Bromo-6-(trifluoromethyl)aniline | 58458-13-2 | C7H5BrF3N | 240.02 | 215.6±35.0 | 1.697±0.06 |
2-Bromo-6-chloro-4-(trifluoromethyl)aniline | 109919-26-8 | C7H4BrClF3N | 274.46 | 224.8±40.0 | 1.8±0.1 |
2-Bromo-6-iodo-4-(trifluoromethyl)aniline | 875306-20-0 | C7H4BrF3IN | 365.92 | Not available | Not available |
Electronic and Steric Effects
The presence of different halogens and their positioning on the aromatic ring significantly affects the electronic distribution and steric properties of these compounds . For instance, the electron-withdrawing strength varies among fluorine, chlorine, bromine, and iodine, influencing the reactivity of the aromatic ring toward nucleophilic and electrophilic substitutions. The trifluoromethyl group, common to all these analogues, exerts a strong electron-withdrawing effect and enhances lipophilicity, which can be advantageous for certain applications in medicinal chemistry. These electronic and steric differences translate into varying chemical behaviors and potential applications across the series.
Reactivity Patterns
The reactivity patterns of 2-Bromo-6-(trifluoromethyl)aniline and its analogues are influenced by the nature and position of the substituents . For example, in cross-coupling reactions such as the Buchwald-Hartwig coupling, the reaction rates may vary depending on the electronic properties of the halogenated position. Research has shown that when a compound substituted with a trifluoromethyl group is used instead of a tert-butyl group, the reaction time increases from 24 to 48 hours due to the deactivation of the aromatic system by the electron-withdrawing trifluoromethyl group . These reactivity differences provide chemists with a toolbox of related compounds that can be selected based on the specific requirements of a synthetic route or application.
Research Findings and Current Applications
Recent research has expanded our understanding of 2-Bromo-6-(trifluoromethyl)aniline and its potential applications across various fields. Exploring these developments provides insights into the compound's current utility and future prospects.
Synthetic Methodology Developments
Recent advancements in synthetic methodology have enhanced the utility of 2-Bromo-6-(trifluoromethyl)aniline in complex molecule synthesis. Particularly noteworthy is its application in the development of nonsymmetrically substituted phenazine derivatives through a sequence involving Buchwald-Hartwig coupling . In this approach, compounds similar to 2-Bromo-6-(trifluoromethyl)aniline are coupled with nitroanilines to form bis(2-nitrophenyl)amine intermediates, which are subsequently transformed into phenazine systems with potential biological activities . These synthetic advances demonstrate the compound's versatility as a building block in constructing complex heterocyclic systems with potential pharmaceutical applications.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving 2-Bromo-6-(trifluoromethyl)aniline and its derivatives have provided valuable insights into the impact of halogenated substituents on biological activity. Research on similar compounds has revealed that the presence of the trifluoromethyl group can significantly enhance antimicrobial properties by increasing lipophilicity, thus improving membrane penetration and interaction with bacterial targets . These findings highlight the potential of this compound and its derivatives in the development of new antimicrobial agents to address the growing challenge of antibiotic resistance.
Industrial Applications
In industrial settings, 2-Bromo-6-(trifluoromethyl)aniline serves as an important intermediate in the production of various specialty chemicals, including dyes, pigments, and functional materials. The compound's unique electronic properties, conferred by the bromine atom and trifluoromethyl group, make it particularly valuable in applications requiring specific optical, electronic, or thermal characteristics. Understanding the industrial applications of this compound provides context for its commercial relevance and continued production despite the specialized nature of its structure and properties.
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